molecular formula C27H26N4O3 B2614847 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892281-68-4

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2614847
CAS No.: 892281-68-4
M. Wt: 454.53
InChI Key: RAVMPHOLOSHKSN-UHFFFAOYSA-N
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Description

3-Phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule built on a versatile quinazoline-2,4(1H,3H)-dione scaffold, a heterocyclic system of significant interest in medicinal chemistry . This compound features a phenethyl chain at the N-3 position and a phenylpiperazine-carbonyl moiety at the C-7 position, structural motifs that are known to influence biological activity and pharmacokinetic properties. The quinazoline-2,4-dione core is a recognized pharmacophore with documented potential as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV, key enzymes for bacterial DNA replication . This suggests the compound's value in research aimed at developing novel antimicrobial agents to address growing bacterial resistance problems . Furthermore, structurally similar molecules containing the phenylpiperazine group have demonstrated potent antagonistic activity against key biological receptors, such as the serotonin 5-HT2 receptor and the α1-adrenoceptor, indicating its utility in neurological and cardiovascular research . Researchers can leverage this compound as a key intermediate or reference standard in the design and synthesis of new therapeutic candidates, as well as in structure-activity relationship (SAR) studies to optimize potency and selectivity. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

892281-68-4

Molecular Formula

C27H26N4O3

Molecular Weight

454.53

IUPAC Name

3-(2-phenylethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H26N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2,(H,28,34)

InChI Key

RAVMPHOLOSHKSN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

3-Phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a novel compound within the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Molecular Formula : C23H26N4O2
  • Molecular Weight : 398.48 g/mol
  • IUPAC Name : this compound

This structure comprises a quinazoline core fused with a piperazine moiety, which is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds with quinazoline structures exhibit a range of biological effects including:

  • Anticancer Activity :
    • Quinazolines have been extensively studied for their ability to inhibit tumor growth. The compound has shown promise in preclinical models against various cancer cell lines.
    • A study reported that derivatives of quinazoline exhibited cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values ranging from 10 µM to 12 µM .
  • Antimicrobial Properties :
    • The quinazoline derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria.
    • In vitro studies demonstrated moderate antibacterial activity with certain derivatives showing significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Mechanisms of Action :
    • The mechanism by which quinazolines exert their effects often involves the inhibition of key enzymes such as DNA topoisomerases and bacterial gyrases, crucial for DNA replication and repair .
    • Additionally, some studies suggest that these compounds may act as PARP inhibitors, enhancing the efficacy of other anticancer therapies .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of quinazoline derivatives included the evaluation of this compound. This study utilized various cancer cell lines to assess cytotoxicity:

Cell LineIC50 (µM)
PC310
MCF-710
HT-2912

The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains using the agar well diffusion method. The findings were as follows:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

These results highlight the compound's broad-spectrum activity against both bacteria and fungi.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione. The compound has been evaluated against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study investigated the synthesis of quinazoline derivatives and their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
15Staphylococcus aureus1280
14aCandida albicans1370
14bEscherichia coli1075

Anticancer Potential

The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that modifications to the quinazoline structure can lead to compounds with enhanced cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study focusing on the synthesis of novel quinazoline derivatives, compounds were tested against human cancer cell lines. The results demonstrated that specific derivatives showed promising cytotoxicity with IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

CompoundCancer Cell LineIC50 (µM)
AMCF-75.0
BHeLa8.2
CA5496.5

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione and analogous quinazoline-dione derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Substituent Positions Key Structural Features Biological Activity Synthesis Method
Target Compound 3,7 Phenethyl, 4-phenylpiperazine-1-carbonyl Potential FEN-1 inhibition, anticancer Multi-step cyclization, coupling
6-(Triazolyl)-3-phenylquinazoline-diones (7a–e) 3,6 Triazolyl at C6, phenyl at C3 Antimicrobial, antifungal Enaminone cyclization
3-Hydroxyquinazoline-2,4-diones (1–8) 3,6/7 Hydroxy at C3, sulfonyl/CF3 at C6/C7 DNA repair inhibition, enzyme modulators Benzoxazine-dione derivatization
6,7-Dimethoxyquinazoline-diones (e.g., prazosin intermediates) 6,7 Methoxy at C6/C7 α1-Adrenergic antagonism (e.g., prazosin) MCM-41-catalyzed cyclization
7-Sulfonylquinazoline-diones 3,7 Hydroxy/sulfonyl at C3/C7 FEN-1 inhibition, anticancer Debemzylation, sulfonylation

Structural and Functional Insights

Positional Substitution Differences The target compound’s phenethyl group at C3 contrasts with the hydroxy or phenyl groups in other derivatives. The 4-phenylpiperazine-1-carbonyl moiety at C7 distinguishes it from sulfonyl or methoxy groups in related compounds. Piperazine derivatives are known for modulating receptor selectivity (e.g., α-adrenergic activity in prazosin analogs ), while sulfonyl groups in FEN-1 inhibitors enhance DNA-binding affinity .

Synthetic Pathways The synthesis of the target compound likely involves triphosgene-mediated cyclization (as seen in 3-benzyloxyquinazoline-diones ) followed by coupling of the 4-phenylpiperazine moiety. This contrasts with enaminone-based routes for triazolyl derivatives or MCM-41-catalyzed methods for dimethoxy analogs .

Biological Activity Compared to 6,7-dimethoxyquinazoline-diones (e.g., prazosin intermediates ), the target compound’s phenylpiperazine group may confer dual activity: α-adrenergic modulation and FEN-1 inhibition.

Pharmacological Potential The combination of phenethyl (C3) and phenylpiperazine (C7) groups may synergize anticancer effects by targeting both DNA repair (via FEN-1) and cell signaling pathways (e.g., kinase inhibition). This dual mechanism is absent in simpler analogs like triazolyl derivatives .

Research Findings and Implications

  • Anticancer Activity: Derivatives with bulky C7 substituents (e.g., sulfonyl, piperazine) show enhanced FEN-1 inhibitory activity over smaller groups (methoxy) . The target compound’s piperazine-carbonyl group may improve target specificity compared to non-polar analogs.
  • Synthetic Efficiency : MCM-41-catalyzed methods offer higher yields for dimethoxy derivatives, but the target compound’s synthesis may require specialized coupling reagents (e.g., carbodiimides) for the piperazine moiety.
  • ADME Profiles : The phenethyl group likely enhances metabolic stability compared to hydroxy-substituted derivatives, which are prone to glucuronidation .

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